molecular formula C20H22O7 B12101054 Benzyl beta-D-galactopyranoside 6-benzoate

Benzyl beta-D-galactopyranoside 6-benzoate

Cat. No.: B12101054
M. Wt: 374.4 g/mol
InChI Key: XSDPLCILVZEDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl beta-D-galactopyranoside 6-benzoate is a chemical compound with the molecular formula C20H22O7 and a molecular weight of 374.38 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the 6th position is esterified with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl beta-D-galactopyranoside 6-benzoate typically involves the esterification of beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:

Beta-D-galactopyranoside+Benzoyl chlorideBenzyl beta-D-galactopyranoside 6-benzoate+HCl\text{Beta-D-galactopyranoside} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Beta-D-galactopyranoside+Benzoyl chloride→Benzyl beta-D-galactopyranoside 6-benzoate+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale esterification reactions can be applied, involving the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl beta-D-galactopyranoside 6-benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranoside and benzoic acid.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Beta-D-galactopyranoside and benzoic acid.

    Oxidation: Carboxylic acid derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl beta-D-galactopyranoside 6-benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl beta-D-galactopyranoside 6-benzoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzoate group may enhance the compound’s binding affinity to these enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with glycosidases and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.

    Benzyl alpha-D-galactopyranoside: Similar structure but with an alpha configuration at the anomeric carbon.

    Benzyl beta-D-mannopyranoside: Similar structure but with a mannose moiety.

Uniqueness

Benzyl beta-D-galactopyranoside 6-benzoate is unique due to the presence of the benzoate group at the 6th position, which can significantly alter its chemical properties and biological activity compared to other benzyl glycosides. This modification can enhance its stability, binding affinity, and potential therapeutic applications.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C20H22O7/c21-16-15(12-25-19(24)14-9-5-2-6-10-14)27-20(18(23)17(16)22)26-11-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2

InChI Key

XSDPLCILVZEDFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.